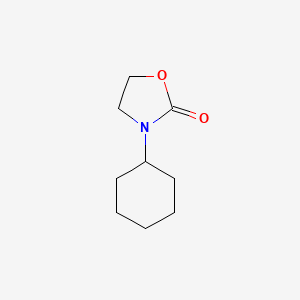
2(5H)-Oxepinone, 6,7-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)-Oxepinone, 6,7-dihydro- is a heterocyclic organic compound that features a seven-membered ring containing an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Oxepinone, 6,7-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride . This reaction provides a convenient route to synthesize the desired compound.
Industrial Production Methods
Industrial production methods for 2(5H)-Oxepinone, 6,7-dihydro- are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
2(5H)-Oxepinone, 6,7-dihydro- can undergo various chemical reactions, including:
Oxidation: Direct oxidation using catalysts like Mn(OTf)2 and oxidants such as t-BuOOH.
Reduction: Hydrogenation over catalysts like Raney nickel.
Substitution: Reactions involving alkylating agents like 1,2-dibromoethane and benzyl chloride.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at room temperature.
Reduction: Raney nickel as a catalyst under hydrogen atmosphere.
Substitution: Alkylating agents such as 1,2-dibromoethane and benzyl chloride.
Major Products
The major products formed from these reactions include various substituted derivatives of 2(5H)-Oxepinone, 6,7-dihydro-, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
2(5H)-Oxepinone, 6,7-dihydro- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2(5H)-Oxepinone, 6,7-dihydro- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis . The compound binds to the allosteric pocket of RIPK1, thereby inhibiting its activity and preventing necroptosis.
Vergleich Mit ähnlichen Verbindungen
2(5H)-Oxepinone, 6,7-dihydro- can be compared with other similar compounds, such as:
- 6,7-Dihydro-5H-benzo 7annulene : Investigated as selective estrogen receptor degraders for cancer treatment .
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: Used in ionic liquid research.
6,7-Dihydro-5H-cyclopenta[b]pyridine: Known for its biological activities and applications in corrosion inhibition.
The uniqueness of 2(5H)-Oxepinone, 6,7-dihydro- lies in its specific structure and the diverse range of applications it offers, particularly in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
57205-07-9 |
|---|---|
Molekularformel |
C6H8O2 |
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
3,4-dihydro-2H-oxepin-7-one |
InChI |
InChI=1S/C6H8O2/c7-6-4-2-1-3-5-8-6/h2,4H,1,3,5H2 |
InChI-Schlüssel |
QKRUPRBAQFNCCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CC(=O)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




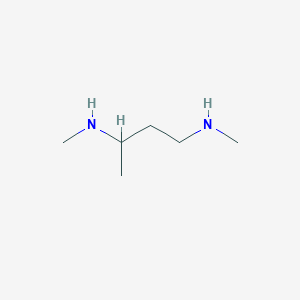

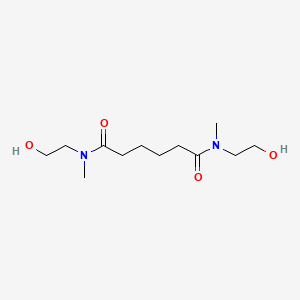
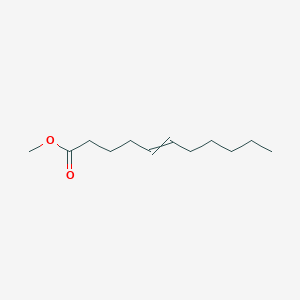

![N-([1,1'-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B14629020.png)

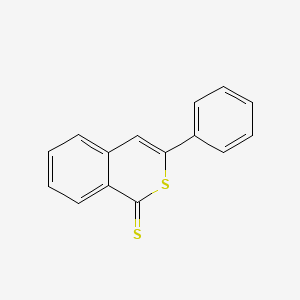
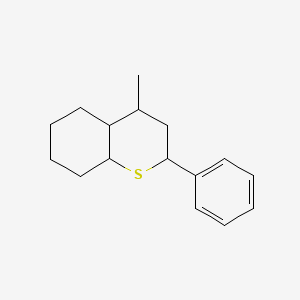
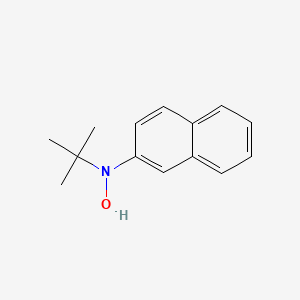
![N-(2-Chloroethyl)-N'-[1-(1-methylcyclopropyl)ethyl]urea](/img/structure/B14629056.png)
